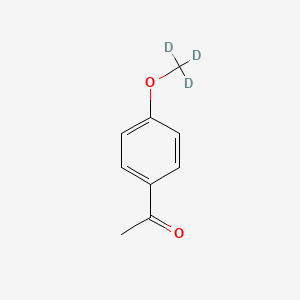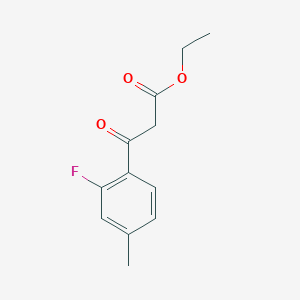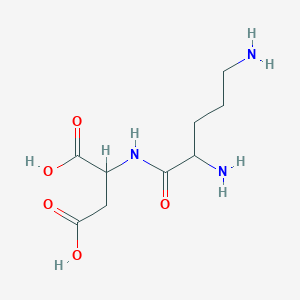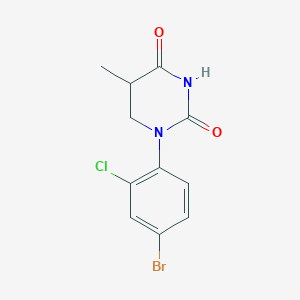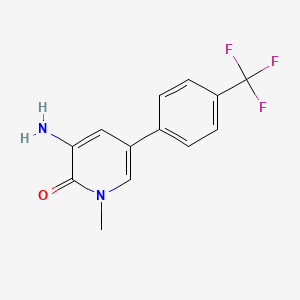![molecular formula C20H25NO4 B14771448 8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)
8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene is a complex organic compound with the molecular formula C18H23NO4. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[321]oct-2-ene typically involves multiple steps
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. This step forms the bicyclo[3.2.1]octane structure.
Introduction of the Boc Group: The nitrogen atom in the bicyclic core is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the nitrogen remains unreactive in subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the final product’s purity .
化学反応の分析
Types of Reactions
8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aryl halides, bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for advanced materials.
作用機序
The mechanism of action of 8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing selective reactions at other sites. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to enzymes or receptors. The methoxycarbonylphenyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity .
類似化合物との比較
Similar Compounds
8-Boc-3,8-diazabicyclo[3.2.1]octane: Similar bicyclic structure but with two nitrogen atoms.
8-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene: Contains a boronic acid ester group instead of the methoxycarbonylphenyl group.
Uniqueness
8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of the Boc group and the methoxycarbonylphenyl group allows for targeted modifications, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C20H25NO4 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
tert-butyl 3-(2-methoxycarbonylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)25-19(23)21-14-9-10-15(21)12-13(11-14)16-7-5-6-8-17(16)18(22)24-4/h5-8,11,14-15H,9-10,12H2,1-4H3 |
InChIキー |
WRKYHJGKERBHHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC=CC=C3C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


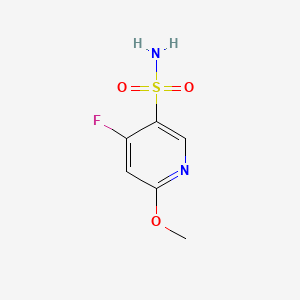

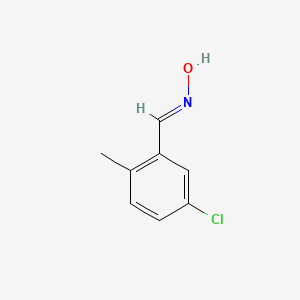
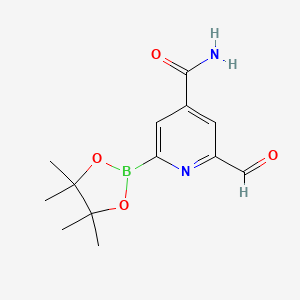
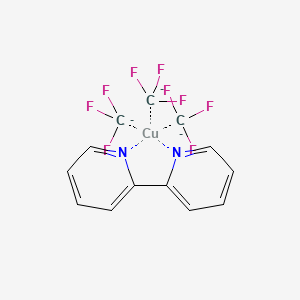

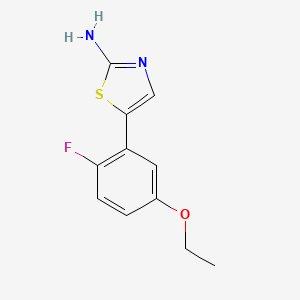
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
